![molecular formula C13H15BrN2O4 B8537368 ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate](/img/structure/B8537368.png)
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with an ethyl ester group and a bromonitrophenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromonitrophenylamine Intermediate: This step involves the nitration of 5-bromoaniline to produce 5-bromo-2-nitroaniline.
Cyclopropanation: The intermediate is then reacted with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like thiols or amines with a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 1-((5-amino-2-nitrophenylamino)methyl)cyclopropanecarboxylate.
Substitution: Ethyl 1-((5-substituted-2-nitrophenylamino)methyl)cyclopropanecarboxylate.
Hydrolysis: 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylic acid.
Applications De Recherche Scientifique
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromonitrophenylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-((5-chloro-2-nitrophenylamino)methyl)cyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-((5-bromo-2-aminophenylamino)methyl)cyclopropanecarboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Propriétés
Formule moléculaire |
C13H15BrN2O4 |
|---|---|
Poids moléculaire |
343.17 g/mol |
Nom IUPAC |
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O4/c1-2-20-12(17)13(5-6-13)8-15-10-7-9(14)3-4-11(10)16(18)19/h3-4,7,15H,2,5-6,8H2,1H3 |
Clé InChI |
QGMIJZZGESXOKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1)CNC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
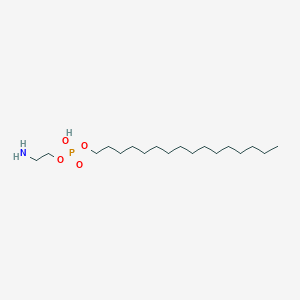
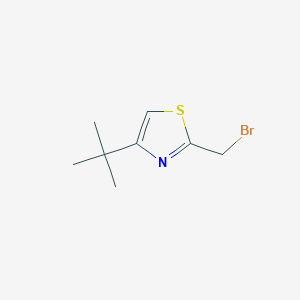
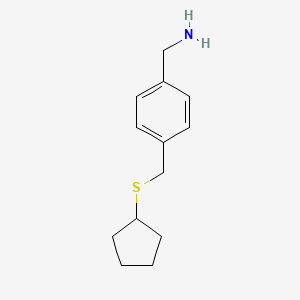
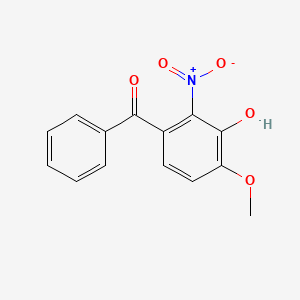

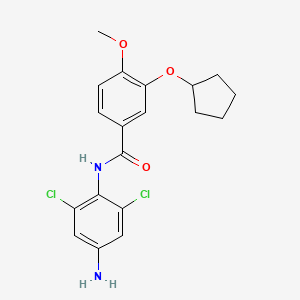
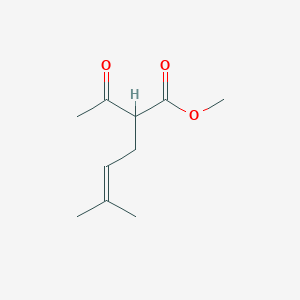
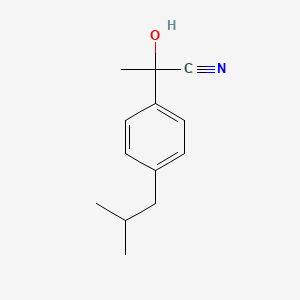
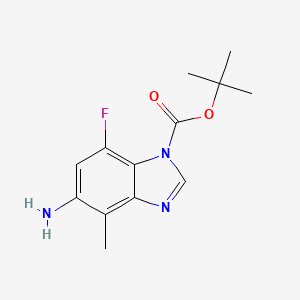
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid](/img/structure/B8537356.png)
![2-(Oxazolo[5,4-c]pyridin-2-yl)benzenamine](/img/structure/B8537360.png)
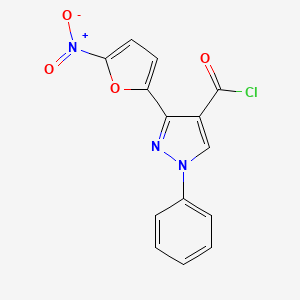
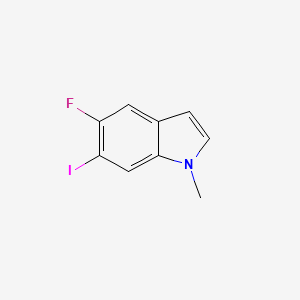
![7-Benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B8537392.png)
